molecular formula C18H21N3O2S B11025168 4-ethyl-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide

4-ethyl-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11025168
M. Wt: 343.4 g/mol
InChI Key: DBNCGRSHPWOTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Ethylation of the indole nitrogen can be achieved using ethyl bromide or ethyl iodide under basic conditions.
  • Carboxamide Formation

    • The final step involves the formation of the carboxamide. Reaction of the indole-thiazole intermediate with acryloyl chloride followed by treatment with methylsulfonic acid provides the desired compound.
  • Industrial Production:

    While industrial-scale production methods may vary, the synthetic routes outlined above can be adapted for large-scale synthesis.

    Preparation Methods

    Synthetic Routes:

    • Indole Synthesis

      • One approach involves the synthesis of the 5-methoxyindole moiety. For instance, starting from 2-methoxyaniline, diazotization followed by coupling with 2-methylthiazole-5-carboxylic acid can yield the desired intermediate.
      • Alternatively, a Fischer indole synthesis using 2-methylthiazole-5-carboxylic acid hydrazide and acetic anhydride can lead to the indole-thiazole core.

    Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

    Scientific Research Applications

      Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

      Chemistry: Explore its reactivity in various reactions.

      Biology: Study its effects on cellular processes.

    Mechanism of Action

      Targets: Investigate molecular targets related to cancer pathways or microbial growth.

      Pathways: Explore signaling pathways affected by this compound.

    Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H21N3O2S

    Molecular Weight

    343.4 g/mol

    IUPAC Name

    4-ethyl-N-[2-(5-methoxyindol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C18H21N3O2S/c1-4-15-17(24-12(2)20-15)18(22)19-8-10-21-9-7-13-11-14(23-3)5-6-16(13)21/h5-7,9,11H,4,8,10H2,1-3H3,(H,19,22)

    InChI Key

    DBNCGRSHPWOTRA-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=C(SC(=N1)C)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.